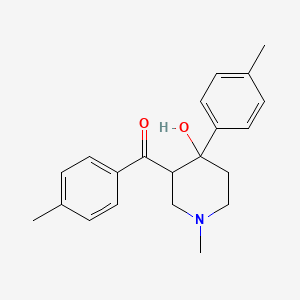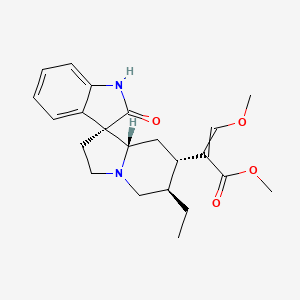
Rhynchophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate typically involves multiple steps:
Formation of the Spiro[indoline-3,1’-indolizine] Core: This step involves the cyclization of an indoline derivative with an appropriate indolizine precursor under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Formation of the Acrylate Moiety: The acrylate moiety is introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using appropriate phosphonium or phosphonate reagents.
Methoxy Group Addition: The methoxy group is typically introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and indolizine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and ethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases or acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: Research indicates potential anticancer properties due to its ability to interfere with cell proliferation.
Antimicrobial Activity: Studied for its effectiveness against various bacterial and fungal strains.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-methyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate
- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-propyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate
Uniqueness
The uniqueness of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate lies in its specific spiro structure and the presence of the ethyl group, which may confer distinct biological and chemical properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15-,19-,22+/m0/s1 |
InChIキー |
DAXYUDFNWXHGBE-OFFWNCNGSA-N |
異性体SMILES |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
正規SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
ピクトグラム |
Acute Toxic |
同義語 |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




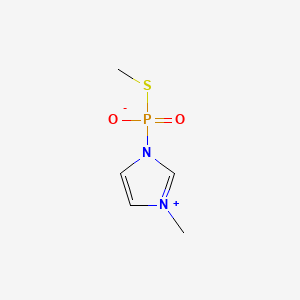

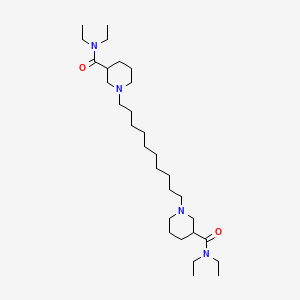
![3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid](/img/structure/B1206561.png)


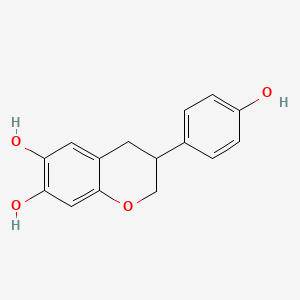
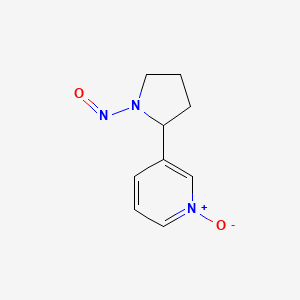
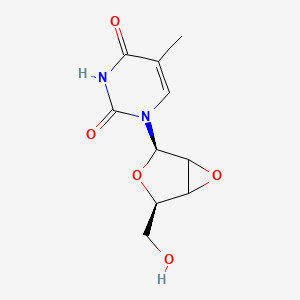
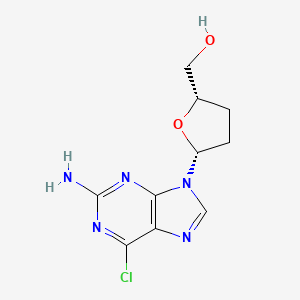
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
